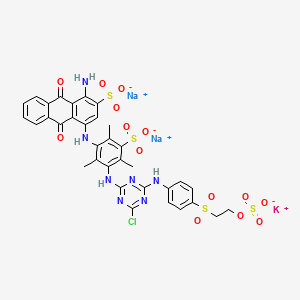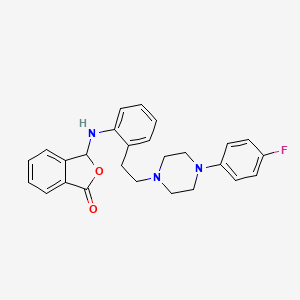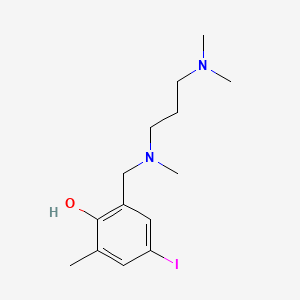
N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine: is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxy group, an iodine atom, and a methyl group attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-iodo-3-methylbenzaldehyde and 1,3-propanediamine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-iodo-3-methylbenzaldehyde reacts with the amine groups of 1,3-propanediamine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.
Methylation: The final step involves the methylation of the amine groups using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to obtain the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. Its iodine atom also makes it useful in radiolabeling studies for imaging and diagnostic purposes.
Medicine
Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or activators with high specificity and potency.
Industry
In the industrial sector, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable building block in material science.
作用機序
The mechanism by which N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules covalently, further influencing their function.
類似化合物との比較
Similar Compounds
N,N’,N’-Trimethyl-N-(2-hydroxy-3-methylbenzyl)-1,3-propanediamine: Lacks the iodine atom, resulting in different reactivity and applications.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-chloro-3-methylbenzyl)-1,3-propanediamine: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-bromo-3-methylbenzyl)-1,3-propanediamine:
Uniqueness
The presence of the iodine atom in N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine imparts unique properties, such as enhanced reactivity in substitution reactions and potential use in radiolabeling. This makes it distinct from its analogs and valuable in specific scientific and industrial applications.
特性
CAS番号 |
89815-42-9 |
|---|---|
分子式 |
C14H23IN2O |
分子量 |
362.25 g/mol |
IUPAC名 |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol |
InChI |
InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3 |
InChIキー |
GFSRNGJEVLAEDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


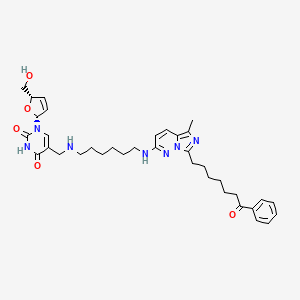

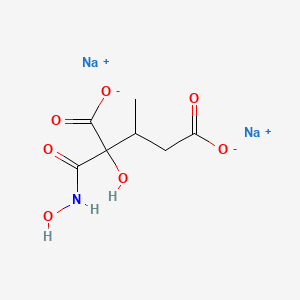
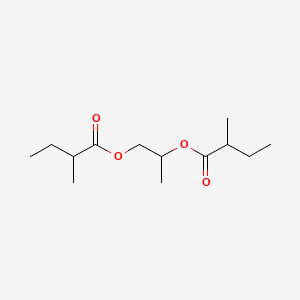
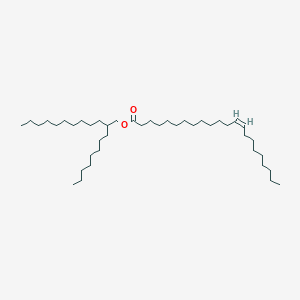
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
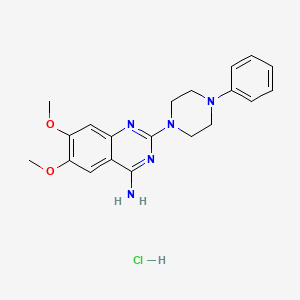

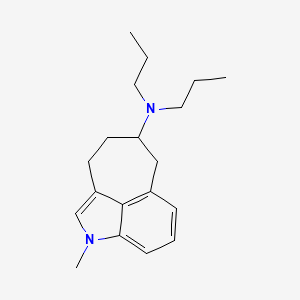


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
